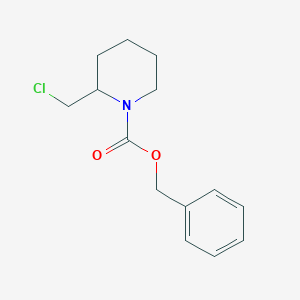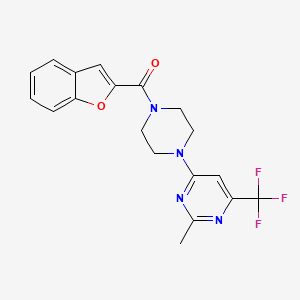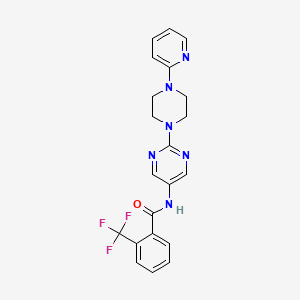
methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a pyridinylmethyl group, and a dihydroisoquinoline group. These groups suggest that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. The carbamoyl group, for instance, might be susceptible to hydrolysis or other reactions involving the carbonyl group .科学的研究の応用
Directing Groups in C-H Bond Functionalization
1-Aminopyridinium ylides, related to the structure of methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, serve as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. Their effectiveness is influenced by the substitution at the pyridine moiety, with variations in substituents allowing for selective functionalization of different types of C-H bonds. This capability is particularly notable in the context of creating complex molecular architectures relevant to pharmaceuticals and materials science (Le, Nguyen, Daugulis, 2019).
Synthesis of Organic Intermediates
Compounds similar to methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate are important intermediates in organic synthesis. An example includes the synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, which is a key intermediate for further chemical transformations. Innovative synthetic processes for such compounds can enhance efficiency and yield, contributing to advancements in chemical manufacturing and pharmaceutical development (Ta, 2013).
Fluorescent Sensing Applications
Derivatives of methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, such as certain pyridine-based compounds, have been explored for their potential as fluorescent sensors. These compounds can act as sensors for the fluorescence detection of small inorganic cations in highly polar solvents, leveraging mechanisms like electron transfer within the molecule that are influenced by cation complexation. This application is significant in the development of diagnostic tools and analytical techniques in chemistry and biology (Mac et al., 2010).
Electrophilic Substitution Reactions
The structure of methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suggests potential reactivity that could be exploited in electrophilic substitution reactions. Research on related compounds has shown that the presence of a pyridine moiety can facilitate electrophilic substitutions under mild conditions, opening avenues for synthesizing a variety of heterocyclic compounds. This aspect is crucial for the discovery and development of new drugs and materials (Quast, Schmitt, 1970).
作用機序
The mechanism of action of a compound depends on its intended use. For instance, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
特性
IUPAC Name |
methyl 1-(pyridin-2-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-18(23)21-11-9-13-6-2-3-8-15(13)16(21)17(22)20-12-14-7-4-5-10-19-14/h2-8,10,16H,9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIGCPJEDQBLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2956389.png)
![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956391.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)

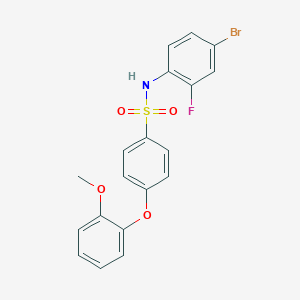
![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2956396.png)
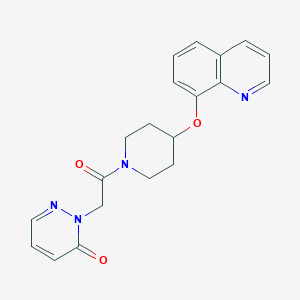
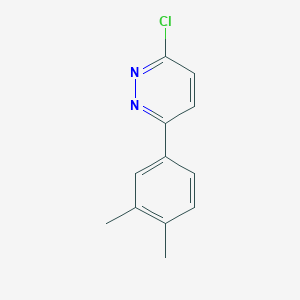
![4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2956402.png)
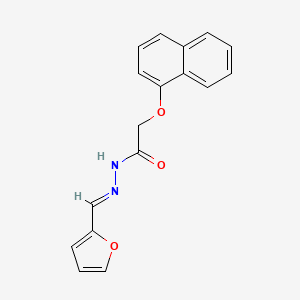
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)
